molecular formula C17H13Cl2N3O3S B10914643 Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10914643
M. Wt: 410.3 g/mol
InChI Key: XEZCUTGPOVGPPC-UHFFFAOYSA-N
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Description

Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of a suitable precursor with 3,4-dichlorophenyl hydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as anhydrous sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, allowing it to diffuse easily into cells, while the sulfanyl group provides additional reactivity for further chemical modifications .

Properties

Molecular Formula

C17H13Cl2N3O3S

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H13Cl2N3O3S/c1-3-22-14-13(15(23)21-17(22)26)9(16(24)25-2)7-12(20-14)8-4-5-10(18)11(19)6-8/h4-7H,3H2,1-2H3,(H,21,23,26)

InChI Key

XEZCUTGPOVGPPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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